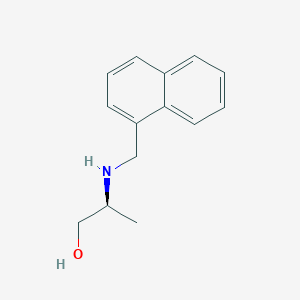
(S)-2-(1-Naphthylmethylamino)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Naphthylmethylamino)-1-propanol, also known as (S)-NAMPT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). In
作用機序
(S)-NAMPT inhibitor works by selectively inhibiting NAMPT, which leads to a decrease in NAD+ levels in the cell. This, in turn, affects various cellular processes that are dependent on NAD+ levels. For example, a decrease in NAD+ levels leads to a decrease in the activity of sirtuins, which are a family of NAD+-dependent deacetylases that play a crucial role in regulating gene expression, metabolism, and aging.
Biochemical and Physiological Effects:
(S)-NAMPT inhibitor has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, (S)-NAMPT inhibitor has been shown to inhibit the growth of cancer cells by inducing cell death and reducing tumor growth in animal models. (S)-NAMPT inhibitor has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animal models.
実験室実験の利点と制限
(S)-NAMPT inhibitor has several advantages for lab experiments. It is a selective inhibitor of NAMPT, which makes it a useful tool for studying the role of NAD+ metabolism in different cellular processes. (S)-NAMPT inhibitor is also relatively stable and can be easily synthesized using commercially available starting materials. However, (S)-NAMPT inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of the results. (S)-NAMPT inhibitor can also have off-target effects, which can affect the specificity of the results.
将来の方向性
There are several future directions for the study of (S)-NAMPT inhibitor. One direction is to further investigate the mechanism of action of (S)-NAMPT inhibitor and its effects on different cellular processes. Another direction is to explore the therapeutic potential of (S)-NAMPT inhibitor for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective NAMPT inhibitors could lead to the discovery of new therapeutic targets for these diseases.
合成法
The synthesis of (S)-NAMPT inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amino group of 1-naphthylmethylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with (S)-2-bromopropanol in the presence of a base, such as potassium carbonate, to yield (S)-2-(1-naphthylmethylamino)-1-propanol. The final step involves the deprotection of the Boc group using an acid, such as trifluoroacetic acid, to yield the desired product.
科学的研究の応用
(S)-NAMPT inhibitor has been extensively studied for its potential therapeutic applications. NAMPT is a key enzyme involved in the biosynthesis of NAD+, which is an essential cofactor for many enzymatic reactions in the cell. NAD+ plays a crucial role in regulating various cellular processes, including energy metabolism, DNA repair, and gene expression. Dysregulation of NAD+ metabolism has been implicated in many diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
特性
IUPAC Name |
(2S)-2-(naphthalen-1-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(10-16)15-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAJZZCMZQPKM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

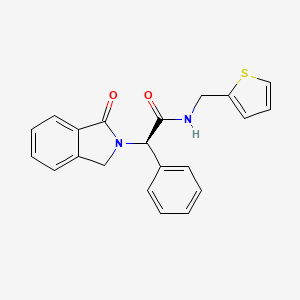
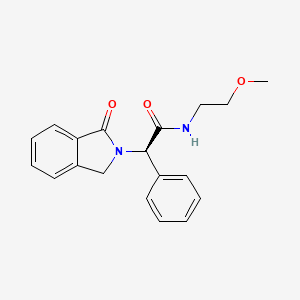
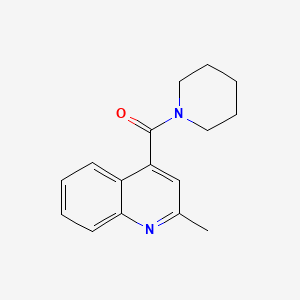
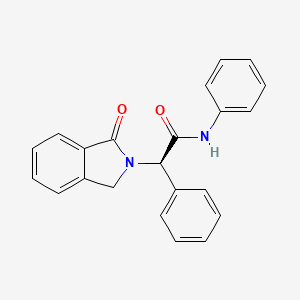
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
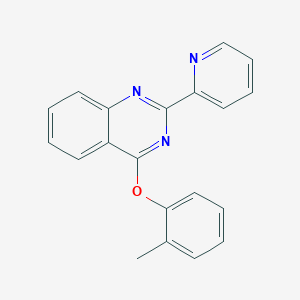
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)